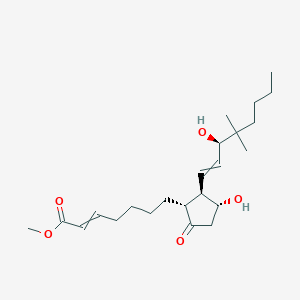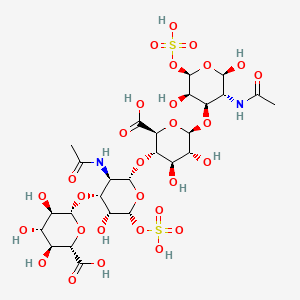
Orgaran-chondroitin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orgaran-chondroitin sulfate is a biopolymeric non-heparin drug used primarily as an anticoagulant and antithrombotic agent. It is composed of a mixture of glycosaminoglycans, including heparan sulfate, dermatan sulfate, and chondroitin sulfate . This compound is extensively used in the prophylaxis of post-operative deep-vein thrombosis, which can lead to pulmonary embolism in patients undergoing surgeries such as elective hip replacement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin sulfate can be synthesized through various methods, including extraction from animal tissues, bio-synthesis, and fermentation. The extraction process typically involves enzymatic hydrolysis and purification using techniques such as hexadecylpyridinium chloride precipitation and strong anion exchange chromatography .
Industrial Production Methods: Industrial production of chondroitin sulfate often involves extraction from animal cartilage, such as bovine, porcine, and chicken tissues. The process includes the use of alkalis or organic chemicals for extraction, followed by purification to ensure high purity and homogeneity . Recent advancements have also explored bio-synthesis and fermentation methods using engineered microorganisms to produce chondroitin sulfate .
Chemical Reactions Analysis
Types of Reactions: Chondroitin sulfate undergoes various chemical reactions, including sulfation, desulfation, and glycosidic bond cleavage. These reactions are essential for modifying the structural properties and biological functions of the compound .
Common Reagents and Conditions:
Desulfation: Enzymatic methods using sulfatases can remove sulfate groups from chondroitin sulfate.
Glycosidic Bond Cleavage: Acidic hydrolysis or enzymatic methods can cleave glycosidic bonds in chondroitin sulfate.
Major Products Formed: The primary products formed from these reactions include various sulfated and desulfated derivatives of chondroitin sulfate, which exhibit different biological activities .
Scientific Research Applications
Chondroitin sulfate has a wide range of scientific research applications:
Mechanism of Action
Chondroitin sulfate exerts its effects primarily through its interaction with proteins in the extracellular matrix. It inhibits the activity of enzymes that degrade cartilage, thereby protecting joint tissues . In the context of anticoagulant therapy, chondroitin sulfate inhibits activated factor X (Factor Xa) and activated factor II (Factor IIa), preventing the formation of fibrin in the coagulation pathway .
Comparison with Similar Compounds
Heparan Sulfate: Similar in structure and function, but with different protein binding properties and higher anti-factor Xa/anti-IIa ratio.
Dermatan Sulfate: Another glycosaminoglycan with anticoagulant properties, but less commonly used compared to chondroitin sulfate.
Uniqueness: Orgaran-chondroitin sulfate is unique due to its specific composition and the combination of glycosaminoglycans, which provide a balanced anticoagulant effect with lower cross-reactivity in heparin-intolerant patients . Its ability to inhibit both Factor Xa and Factor IIa makes it a versatile anticoagulant agent .
Properties
Molecular Formula |
C26H40N2O29S2 |
|---|---|
Molecular Weight |
908.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H40N2O29S2/c1-3(29)27-5-14(12(36)25(54-21(5)42)56-58(43,44)45)49-24-11(35)9(33)16(18(53-24)20(40)41)51-22-6(28-4(2)30)15(13(37)26(55-22)57-59(46,47)48)50-23-10(34)7(31)8(32)17(52-23)19(38)39/h5-18,21-26,31-37,42H,1-2H3,(H,27,29)(H,28,30)(H,38,39)(H,40,41)(H,43,44,45)(H,46,47,48)/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,21-,22-,23-,24-,25-,26-/m1/s1 |
InChI Key |
QUOGELSSKQICNV-PNWOYXTHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OS(=O)(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)OS(=O)(=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)
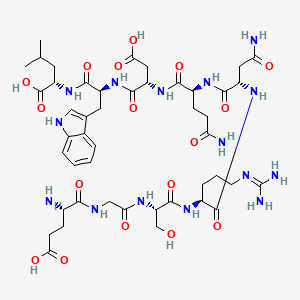
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)
![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)
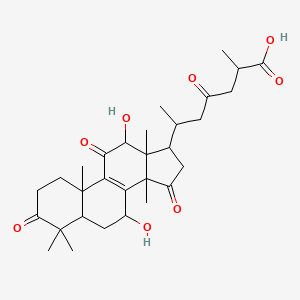


![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)

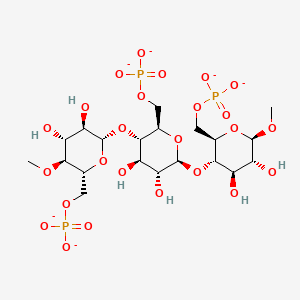
![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B10828570.png)
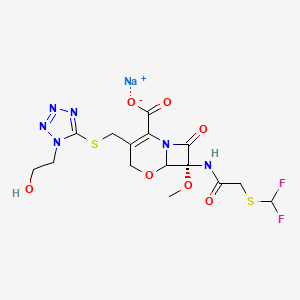
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828586.png)
